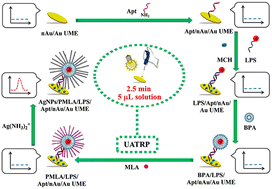Ultramicro and ultrasensitive detection of lipopolysaccharides based on triple-signal amplification via ultrafast ATRP and an ultramicroelectrode†
Analyst Pub Date: 2023-11-15 DOI: 10.1039/D3AN01624B
Abstract
Highly sensitive testing of trace lipopolysaccharides (LPS) is very important due to their high toxicity to the human body. Here, an ultrasensitive electrochemical sensor requiring only 5 μL solution was developed for LPS detection via triple-signal amplification based on ultrafast atom transfer radical polymerization (UATRP) and a Au ultramicroelectrode (UME). Firstly, the Au UME was modified with gold nanoparticles (nAu) and an LPS aptamer (Apt) in turn. When the Apt recognized LPS, the ATRP initiator of 4-(bromomethyl)phenylboronic acid (BPA) could be tethered to the electrode by covalent cross-linking between the phenylboronic acid moiety and the cis-diol site of LPS. Then UATRP was conducted for 2.5 min with nitrogen-doped carbon quantum dots (N-CQDs) as the photocatalyst and methylacrolein (MLA) as the monomer. After the electroactive probes of Ag nanoparticles (AgNPs) were formed on the surface of poly(MLA) by the silver mirror reaction, the electrochemical sensor was successfully prepared. Under the optimal conditions, the sensor exhibited a lower detection limit and a wider linear range when it was compared with a similar assay for LPS. In particular, the LOD of 7.99 × 10−2 pg mL−1 was better than that of the limulus amoebocyte lysate (LAL)-based technique, which is the gold standard for LPS detection. In the end, the sensor reported in this paper showed good selectivity and satisfactory feasibility for LPS detection in real biological samples and food products. The results obtained from the drug, blood and potable water samples laid a strong foundation for its clinical applications and application in other fields.

Recommended Literature
- [1] Flames
- [2] Bisphenol-A exposure alters memory consolidation and hippocampal CA1 spine formation through Wnt signaling in vivo and in vitro
- [3] Preferential perovskite surface-termination induced high piezoresponse in lead-free in situ fabricated Cs3Bi2Br9-PVDF nanocomposites promotes biomechanical energy harvesting†
- [4] Palladium nanoparticles incorporated within sulfonic acid-functionalized MIL-101(Cr) for efficient catalytic conversion of vanillin†
- [5] Flexible temperature sensors made of aligned electrospun carbon nanofiber films with outstanding sensitivity and selectivity towards temperature†
- [6] Front cover
- [7] Optical properties of porcine dermis in the mid-infrared absorption band of glucose
- [8] Metal–ligand cooperative approaches in homogeneous catalysis using transition metal complex catalysts of redox noninnocent ligands†
- [9] Azobenzene crystals swim on water surface triggered by light†
- [10] Electrostatic capture of gaseous tetraalkyllead compounds and their determination by electrothermal atomic-absorption spectrometry










